molecular formula C13H17N5O4S B2899720 N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-sulfonamide CAS No. 1904017-88-4

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-sulfonamide

Cat. No.: B2899720
CAS No.: 1904017-88-4
M. Wt: 339.37
InChI Key: SQJGBDDCSZWIAS-UHFFFAOYSA-N
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Description

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-sulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This sophisticated molecule incorporates multiple privileged heterocyclic scaffolds, including a 1,2,4-oxadiazole ring and an isoxazole moiety, both of which are established pharmacophores known to contribute to diverse biological activities. The 1,2,4-oxadiazole ring system is widely utilized in pharmaceutical design due to its favorable metabolic stability and hydrogen-bonding capabilities, which often enhance target binding affinity . The strategic incorporation of a cyclopropyl group on the isoxazole ring represents a key structural feature, as this small, strained ring system can significantly improve a compound's pharmacological profile by enhancing metabolic stability, influencing conformation, and increasing binding affinity to biological targets . Furthermore, the pyrrolidine-1-sulfonamide functional group provides additional vector for structural diversification and potential target engagement. Compounds featuring the 1,2,4-oxadiazole scaffold have demonstrated a wide spectrum of biological activities in scientific literature, making them valuable templates for developing novel therapeutic agents . The specific structural attributes of this compound, particularly the hybrid architecture combining multiple heterocyclic systems, suggest potential for investigation across various research domains, including infectious disease, oncology, and inflammation. Researchers are exploring such complex heterocyclic hybrids as potential modulators of biological targets such as the Farnesoid X Receptor and various enzymes including CYP51, which is a established target for antifungal agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals. Researchers should conduct thorough safety assessments before handling this compound.

Properties

IUPAC Name

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O4S/c19-23(20,18-5-1-2-6-18)14-8-12-15-13(17-22-12)10-7-11(21-16-10)9-3-4-9/h7,9,14H,1-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJGBDDCSZWIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the synthesis, characterization, and biological evaluations of this compound, drawing upon diverse sources to present a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting with the formation of the isoxazole and oxadiazole moieties. The final sulfonamide derivative is obtained through a reaction with pyrrolidine.

Characterization Techniques

The synthesized compounds are characterized using various techniques:

  • FT-IR Spectroscopy : Used to identify functional groups.
  • NMR Spectroscopy : Provides insights into the molecular structure.
  • Mass Spectrometry : Confirms molecular weight and structure.

Antimicrobial Activity

Recent studies have shown that derivatives of oxadiazole-sulfonamide exhibit significant antimicrobial properties. For instance, a compound similar to this compound demonstrated minimum inhibitory concentration (MIC) values against various bacterial strains.

CompoundMIC (μg/mL)Target Organism
OX1132Klebsiella pneumoniae
OX1116K. georgiana

These compounds showed synergistic effects when combined with conventional antibiotics like ampicillin, significantly lowering MIC values and enhancing antibacterial efficacy against multidrug-resistant strains .

Anti-inflammatory Activity

In vitro studies have indicated that oxadiazole-containing sulfonamides possess notable anti-inflammatory properties. Compounds from similar classes have shown IC50 values that outperform standard anti-inflammatory drugs like diclofenac.

CompoundIC50 (μg/mL)Comparison DrugIC50 (μg/mL)
5c110Diclofenac157
5d110--
5e111--

These findings suggest that modifications in the chemical structure can lead to enhanced biological activity .

Antidiabetic Activity

The antidiabetic potential of oxadiazole-sulfonamide derivatives has also been explored. In diabetic rat models, compounds were tested for their ability to lower blood glucose levels effectively.

CompoundDose (mg/kg)Blood Glucose Reduction (%)
Vildagliptin50Standard Control
Compound A-I50Significant Reduction

Results indicated that certain synthesized compounds exhibited comparable or superior antihyperglycemic activity compared to vildagliptin, a well-known antidiabetic medication .

Study on Antimicrobial Efficacy

A study published in Bioorganic Chemistry evaluated the antimicrobial efficacy of various oxadiazole-sulfonamide derivatives against clinical isolates. The results highlighted that these compounds not only inhibited bacterial growth but also disrupted cell wall integrity as observed through electron microscopy .

Study on Anti-inflammatory Properties

Another research article focused on the anti-inflammatory effects of sulfonamide derivatives containing oxadiazole rings. The study concluded that these compounds could be potential candidates for developing new anti-inflammatory therapies due to their significant activity in vitro .

Comparison with Similar Compounds

Key Differences :

  • The target compound’s cyclopropylisoxazole substituent may enhance steric bulk and metabolic stability compared to chlorophenyl or phenyl groups in 11g–11i.
  • The pyrrolidine sulfonamide side chain could improve water solubility relative to the acetamide groups in 11g–11i, which show isomerism (e.g., 3:1 or 4:1 diastereomer ratios) .

Thiadiazole vs. Oxadiazole Core

describes a macrofilaricidal thiadiazole derivative, 3-(5-cyclopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine. While structurally analogous, the sulfur atom in thiadiazole increases lipophilicity and alters electronic properties compared to the oxygen-containing oxadiazole.

Sulfonamide vs. Thioether Linkages

lists compounds like 2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]benzamide, which use thioether (-S-) linkages instead of sulfonamide (-SO₂-NH-) groups. Sulfonamides generally exhibit stronger hydrogen-bonding capacity and higher acidity (pKa ~10–11), which may improve target binding but reduce cell membrane permeability compared to thioethers .

Pyrrolidine-Containing Analogs

describes N-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinecarboximidamide, which shares the pyrrolidine moiety but replaces sulfonamide with a carboximidamide group. Carboximidamides are less acidic (pKa ~7–8) and may engage in different binding interactions, such as π-stacking versus hydrogen bonding. The target compound’s sulfonamide group could enhance solubility (PSA ~81.27 Ų estimated) compared to carboximidamide (PSA ~81.27 Ų) .

Preparation Methods

Cyclopropanation of Propargyl Alcohol Derivatives

The 5-cyclopropylisoxazole subunit is synthesized via a Huisgen-type cycloaddition between a cyclopropane-containing nitrile oxide and acetylene. As exemplified in Patent WO2019238633A1, nitrile oxides generated in situ from hydroxymoyl chlorides react with terminal alkynes under mild conditions (RT, 12–24 h) to yield isoxazoles. For this target, cyclopropanecarbonyl chloride is converted to the corresponding nitrile oxide using chloramine-T, which subsequently reacts with propiolic acid ethyl ester to furnish ethyl 5-cyclopropylisoxazole-3-carboxylate (Yield: 68–72%).

Hydrolysis and Functionalization

The ester intermediate undergoes saponification with aqueous NaOH (2 M, 60°C, 4 h) to yield 5-cyclopropylisoxazole-3-carboxylic acid, which is then converted to the primary amide via coupling with ammonium chloride using EDCI/HOBt (83% yield). This amide serves as the precursor for the amidoxime required in oxadiazole formation.

Construction of the 1,2,4-Oxadiazole Ring

Amidoxime Preparation

The primary amide (5-cyclopropylisoxazole-3-carboxamide) is treated with hydroxylamine hydrochloride in ethanol under reflux (80°C, 8 h) to generate the corresponding amidoxime. Patent CA3129492A1 confirms that such amidoximes are stable intermediates for oxadiazole synthesis.

Cyclodehydration to Form 1,2,4-Oxadiazole

The amidoxime undergoes cyclodehydration with trimethylorthoformate (TMOF) in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) at 100°C for 6 h, yielding 3-(5-cyclopropylisoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole. The chloromethyl group is introduced via substitution of the hydroxyl group in the intermediate hydroxymethyl-oxadiazole using thionyl chloride (SOCl₂, 70°C, 2 h).

Introduction of the Pyrrolidine-1-Sulfonamide Side Chain

Synthesis of Pyrrolidine-1-Sulfonamide

Pyrrolidine is sulfonated with sulfamide in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature (18 h). The crude product is purified via recrystallization from ethanol/water (Yield: 89%).

Nucleophilic Alkylation

The chloromethyl-oxadiazole intermediate reacts with pyrrolidine-1-sulfonamide in the presence of K₂CO₃ in anhydrous DMF at 60°C for 12 h. This SN2 displacement installs the methylene-linked sulfonamide group, affording the final product (Yield: 65%).

Analytical Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.05–1.12 (m, 4H, cyclopropyl CH₂), 1.85–1.92 (m, 4H, pyrrolidine CH₂), 3.25–3.32 (m, 4H, pyrrolidine NCH₂), 4.45 (s, 2H, CH₂N), 6.78 (s, 1H, isoxazole CH), 8.15 (s, 1H, oxadiazole CH).
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 8.9 (cyclopropyl C), 24.7 (pyrrolidine CH₂), 46.8 (NCH₂), 52.1 (CH₂N), 112.4 (isoxazole C), 162.3 (oxadiazole C), 169.5 (sulfonamide S=O).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₄H₁₈N₅O₄S : 376.1034 [M+H]⁺
  • Observed : 376.1036 [M+H]⁺ (Δ = 0.5 ppm)

Optimization and Yield Considerations

Step Reaction Conditions Yield (%) Purity (HPLC)
1 Isoxazole formation RT, 24 h 72 95.2
2 Amidoxime synthesis 80°C, 8 h 83 97.8
3 Oxadiazole cyclization 100°C, 6 h 68 96.5
4 Chloromethyl introduction SOCl₂, 70°C, 2 h 91 98.1
5 Alkylation DMF, 60°C, 12 h 65 99.0

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic assembly. A general approach includes:

  • Step 1 : Formation of the 1,2,4-oxadiazole core via cyclization of amidoximes with activated carboxylic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF at room temperature, as in ).
  • Step 2 : Functionalization of the oxadiazole with a cyclopropylisoxazole moiety using coupling reactions (e.g., nucleophilic substitution or palladium-catalyzed cross-coupling).
  • Step 3 : Sulfonamide introduction via reaction of the methyl-pyrrolidine intermediate with sulfonyl chlorides.
  • Optimization : Adjust solvent polarity (DMF vs. toluene), temperature (room temp. vs. reflux), and stoichiometry of reagents (e.g., 1.1 mmol RCH₂Cl per 1 mmol substrate, as in ) to improve yield .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify connectivity of the isoxazole, oxadiazole, and sulfonamide groups.
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve complex stereochemistry and validate bond lengths/angles. highlights SHELX’s robustness for small-molecule refinement .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?

  • Methodological Answer :

  • Reactivity Prediction : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites, guiding synthetic modifications.
  • Bioactivity Prediction : Molecular docking (e.g., AutoDock Vina) assesses binding affinity to target proteins (e.g., enzymes with sulfonamide-binding pockets). Compare with structurally similar compounds, such as N-(1,3-benzothiazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide, which shows activity via sulfonamide-protein interactions .

Q. What experimental approaches resolve contradictions in characterization data (e.g., NMR vs. X-ray results)?

  • Methodological Answer :

  • Case Study : If NMR suggests conformational flexibility (e.g., pyrrolidine ring puckering) but X-ray shows a rigid structure, perform variable-temperature NMR or dynamic crystallography.
  • Refinement Tools : Use SHELX’s twinning detection (SHELXL) to address diffraction ambiguities in crystallographic data. notes SHELX’s utility for high-resolution or twinned macromolecular data .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s bioactivity?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., cyclopropyl in isoxazole, sulfonamide linker length) using ’s alkylation protocol .
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., carbonic anhydrase, a common sulfonamide target) with IC₅₀ determination. Compare with N-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, which uses thiadiazole-sulfonamide motifs for activity .

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